1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole, which is acylated using acetic anhydride in the presence of a catalyst such as fused zinc chloride.
Intermediate Formation: The intermediate product, 1-(benzo[d][1,3]dioxol-5-yl)ethanone, is then subjected to further reactions to introduce the N-methylmethanamine group.
Final Product: The final step involves the formation of the hydrochloride salt, which is achieved by treating the amine with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds:
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride: This compound has a similar structure but differs in the position of the substituent on the benzodioxole ring.
1-(Benzo[d][1,3]dioxol-4-yl)-N,N-dimethylmethanamine hydrochloride: This compound has an additional methyl group on the amine, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-5-7-3-2-4-8-9(7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H |
InChI Key |
JDBNFIJHTFUSGF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OCO2.Cl |
Origin of Product |
United States |
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